1-(4-Bromobenzyl)piperidine

Catalog No.
S691495
CAS No.
178162-69-1
M.F
C12H16BrN
M. Wt
254.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromobenzyl)piperidine

CAS Number

178162-69-1

Product Name

1-(4-Bromobenzyl)piperidine

IUPAC Name

1-[(4-bromophenyl)methyl]piperidine

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

InChI

InChI=1S/C12H16BrN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2

InChI Key

ILQFFXGIIWWTNH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC=C(C=C2)Br

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)Br

1-(4-Bromobenzyl)piperidine is a chemical compound classified as a piperidine derivative. It features a piperidine ring substituted with a bromobenzyl group at the first position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmacologically active molecules aimed at treating various diseases.

  • Synthetic Organic Chemistry Building Block

    Due to its functional groups (piperidine ring and a bromobenzyl group), 1-(4-Bromobenzyl)piperidine serves as a valuable building block in organic synthesis. Its presence in a molecule can influence its chemical properties and reactivity. Researchers can utilize it to create more complex organic molecules with desired functionalities ().

  • Potential for Medicinal Chemistry Applications

    The piperidine ring structure is a common motif found in many biologically active molecules, including pharmaceuticals. While 1-(4-Bromobenzyl)piperidine itself might not have medicinal properties, its structural features could be of interest for researchers in medicinal chemistry. By incorporating or modifying this structure, scientists could potentially develop novel drug candidates (). It's important to note that this is an area of active research, and there are currently no confirmed medicinal applications for 1-(4-Bromobenzyl)piperidine.

  • Research Tool in Related Fields

    The specific research applications of 1-(4-Bromobenzyl)piperidine are likely to be further explored in various scientific disciplines. Given its chemical properties, it could potentially be used as a research tool in fields like material chemistry or biochemistry, but more investigation is needed to confirm these possibilities.

  • Reduction: The bromine atom can be reduced to a hydrogen atom, yielding piperidine derivatives such as 1-(4-benzyl)piperidine.
  • Oxidation: The hydroxyl group can be oxidized to form ketone or aldehyde derivatives using agents like potassium permanganate.
  • Substitution Reactions: The bromine atom can be substituted with various functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.

These reactions allow for the modification of the compound to enhance its biological activity or tailor its properties for specific applications.

1-(4-Bromobenzyl)piperidine exhibits notable biological activities, particularly in relation to infectious diseases. It has been shown to inhibit the growth of Plasmodium falciparum, the malaria-causing parasite, with effective concentrations observed as low as 40 μg/mL. Additionally, it interacts with the chemokine receptor CCR5, which is significant in various biological processes and disease mechanisms.

The synthesis of 1-(4-Bromobenzyl)piperidine typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-bromobenzyl chloride and piperidine.
  • Reaction Conditions: A base, such as sodium hydroxide or potassium carbonate, is used to facilitate a nucleophilic substitution reaction under reflux conditions in solvents like ethanol or methanol.
  • Purification: The product is purified through recrystallization or column chromatography to obtain pure 1-(4-Bromobenzyl)piperidine.

Alternative synthetic routes may involve different reagents and conditions but generally follow similar principles of nucleophilic substitution.

1-(4-Bromobenzyl)piperidine has several applications in scientific research and industry:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmacologically active compounds targeting neurological disorders and infectious diseases.
  • Material Science: The compound is utilized in developing new materials and chemical processes, including advanced polymers and catalysts.

Research indicates that 1-(4-Bromobenzyl)piperidine interacts with various biological targets. Its binding to the CCR5 receptor suggests potential implications in therapeutic strategies for diseases where this receptor plays a critical role. Furthermore, ongoing studies aim to elucidate its mechanisms of action and therapeutic potential against malaria and other diseases .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-(4-Bromobenzyl)piperidine. Here are some notable examples:

Compound NameStructure ComparisonUnique Features
1-(4-Chlorobenzyl)piperidineSimilar piperidine structureContains chlorine instead of bromine
1-(3-Bromobenzyl)piperidineSimilar piperidine structureBromine at the meta position
1-(4-Fluorobenzyl)piperidineSimilar piperidine structureContains fluorine instead of bromine
1-(4-Methylbenzyl)piperidineSimilar piperidine structureMethyl group instead of halogen

These compounds illustrate variations in substituents on the benzyl group attached to the piperidine ring, which can influence their biological activity and chemical reactivity.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-[(4-Bromophenyl)methyl]piperidine

Dates

Modify: 2023-08-15

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